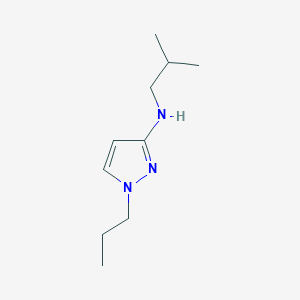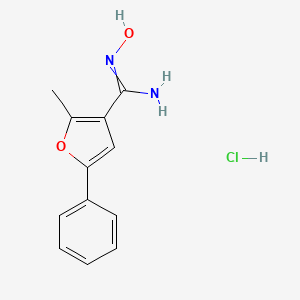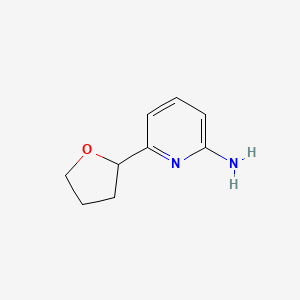![molecular formula C13H24N4O B11737165 [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)
[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a morpholine ring and a pyrazole ring connected through an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of morpholine with an appropriate pyrazole derivative. One common method involves the alkylation of morpholine with a halogenated pyrazole compound under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new ligands for catalysis and in the preparation of functionalized materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its activity against specific diseases. Researchers may study its effects on cellular pathways and its potential as a treatment for conditions such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with desirable properties.
Wirkmechanismus
The mechanism of action of [2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the context of its application, such as its role in a biological system or its function in a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: A similar compound with a methyl group instead of a propyl group.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another related compound with a piperidine ring instead of a morpholine ring.
Uniqueness
[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of a morpholine ring and a pyrazole ring connected through an ethyl chain. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H24N4O |
|---|---|
Molekulargewicht |
252.36 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-[(1-propylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H24N4O/c1-2-4-17-12-13(11-15-17)10-14-3-5-16-6-8-18-9-7-16/h11-12,14H,2-10H2,1H3 |
InChI-Schlüssel |
OAOKRQFZUITRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)CNCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737087.png)
![hexyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737094.png)
![bis[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737097.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737103.png)

![1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737107.png)



![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737122.png)
![3-(Dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11737126.png)
![1-Ethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737139.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
